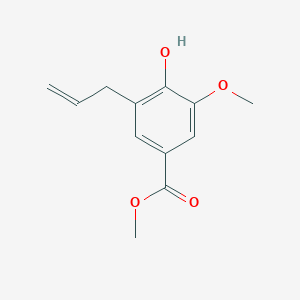

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

Descripción

BenchChem offers high-quality Methyl 3-allyl-4-hydroxy-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-allyl-4-hydroxy-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)7-10(15-2)11(8)13/h4,6-7,13H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOAHRWQQSHYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427952 | |

| Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647854-53-3 | |

| Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and characterization of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis and characterization of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate, a substituted phenolic ester with potential applications in fine chemical and pharmaceutical intermediate synthesis. The synthetic strategy is centered on a robust two-step sequence: an initial O-allylation of a phenolic precursor via Williamson ether synthesis, followed by a thermally-induced, regioselective aromatic Claisen rearrangement. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines a complete analytical workflow for the structural verification and characterization of the final product. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental choices and offers insights into process control and validation, ensuring a reproducible and reliable outcome.

Introduction

Ortho-allyl substituted phenols are valuable structural motifs in organic synthesis, serving as key building blocks for natural products, pharmaceuticals, and complex molecular architectures. The introduction of an allyl group onto a phenolic ring provides a versatile chemical handle for further transformations. The most powerful and elegant method for achieving this specific substitution pattern is the aromatic Claisen rearrangement, a[1][1]-sigmatropic rearrangement that involves the intramolecular migration of an allyl group from an oxygen atom to an ortho-position on the aromatic ring.[2][3] This concerted, thermally-driven process is renowned for its efficiency and high degree of stereochemical control.[4][5]

This whitepaper presents a detailed investigation into the synthesis of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate. The chosen synthetic pathway leverages the reliability of the Claisen rearrangement to ensure a regioselective C-C bond formation, a critical step in constructing the target molecule. We will begin with a retrosynthetic analysis to logically deconstruct the target molecule and then proceed to detailed, field-tested protocols for its synthesis and subsequent purification and characterization.

Synthetic Strategy and Retrosynthetic Analysis

The core of our synthetic strategy is the creation of the key C-C bond at the C-3 position of the benzene ring. The Claisen rearrangement is the ideal reaction for this transformation. This leads to a logical retrosynthetic disconnection at the C3-allyl bond, pointing to an O-allyl ether as the immediate precursor. This ether, in turn, can be synthesized from a corresponding phenol and an allyl halide through a Williamson ether synthesis.

The overall synthetic workflow is visualized below.

Caption: Retrosynthetic analysis of the target molecule.

This two-step approach is advantageous due to the high yields typically associated with both reactions and the commercial availability of the necessary reagents. The regioselectivity of the Claisen rearrangement is controlled by the substitution pattern of the aromatic ring; with the C-5 position blocked by a methoxy group, the allyl group is directed exclusively to the vacant C-3 position.

Detailed Synthesis Protocols

Part A: O-Allylation of Methyl 4-hydroxy-5-methoxybenzoate

Principle and Mechanism: This step is a classic Williamson ether synthesis, an SN2 reaction. The phenolic hydroxyl group of Methyl 4-hydroxy-5-methoxybenzoate is first deprotonated by a mild base (potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic CH₂ carbon of allyl bromide, displacing the bromide ion and forming the desired allyl ether. Acetone is chosen as the solvent due to its ability to dissolve the organic starting materials while being sufficiently polar to facilitate the SN2 reaction, and its boiling point allows for convenient heating and subsequent removal.

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-hydroxy-5-methoxybenzoate (10.0 g, 54.9 mmol), anhydrous potassium carbonate (11.4 g, 82.3 mmol, 1.5 eq), and 100 mL of anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (7.1 mL, 82.3 mmol, 1.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours.

-

In-Process Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot (higher Rf) indicates reaction completion.

-

After completion, cool the mixture to room temperature and filter off the potassium salts. Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in 100 mL of ethyl acetate and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by a brine wash (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-allyloxy-5-methoxybenzoate as a pale yellow oil. The product is typically of sufficient purity for the next step without further purification.

Part B: Thermal Aromatic Claisen Rearrangement

Principle and Mechanism: This is the key bond-forming step. The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[2][3] Heating the allyl aryl ether initiates a[1][1]-sigmatropic shift, where the C-O bond is broken and a new C-C bond is formed simultaneously at the ortho position. The intermediate cyclohexadienone then rapidly tautomerizes to the more stable aromatic phenol to yield the final product.[1][4] A high-boiling, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is used to achieve the high temperatures required to overcome the activation energy for the rearrangement.[6]

Caption: Mechanism of the Aromatic Claisen Rearrangement.

Experimental Protocol:

-

Place the crude Methyl 4-allyloxy-5-methoxybenzoate (assuming quantitative yield from 10.0 g of starting phenol, approx. 12.2 g, 54.9 mmol) in a 100 mL round-bottom flask.

-

Add 50 mL of N-Methyl-2-pyrrolidone (NMP).

-

Equip the flask with a reflux condenser and a thermometer. Heat the solution in an oil bath to 200-210°C.

-

Maintain this temperature for 3-4 hours. The solution will typically darken.

-

In-Process Validation: Monitor the reaction by TLC (30% Ethyl Acetate in Hexane). The disappearance of the starting ether and the formation of a more polar product spot (lower Rf) signifies completion.

-

Cool the reaction mixture to room temperature. Pour the dark solution into 250 mL of cold water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with 1 M HCl (2 x 100 mL) to remove NMP, followed by a brine wash (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.

-

Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield Methyl 3-allyl-4-hydroxy-5-methoxybenzoate as a viscous oil or low-melting solid.

Characterization of Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 3-allyl-4-hydroxy-5-methoxybenzoate.

Table 1: Physical and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [7][8] |

| Molecular Weight | 222.24 g/mol | [7][8] |

| Appearance | Colorless to pale yellow oil/solid | N/A |

| Purity | >95% (post-chromatography) | N/A |

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive evidence of the successful rearrangement. Key indicators are the disappearance of the O-CH₂ signal of the allyl ether precursor (around 4.6 ppm) and the appearance of the Ar-CH₂ signal (around 3.4 ppm), along with the preservation of the allyl group's vinyl protons.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.95 | s | 1H | Ar-H (H-2 or H-6) |

| ~ 6.80 | s | 1H | Ar-H (H-6 or H-2) |

| ~ 5.95 | ddt | 1H | -CH₂-CH =CH₂ |

| ~ 5.60 | s (broad) | 1H | Ar-OH |

| ~ 5.10 | m | 2H | -CH=CH₂ |

| ~ 3.90 | s | 3H | Ar-OCH₃ |

| ~ 3.88 | s | 3H | O=C-OCH₃ |

| ~ 3.40 | d | 2H | Ar-CH₂ -CH=CH₂ |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework of the molecule. The presence of three aliphatic carbons corresponding to the allyl group and the specific shifts of the aromatic carbons confirm the substitution pattern.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167.0 | C =O (Ester) |

| ~ 147.5 | C -OH (Ar) |

| ~ 146.0 | C -OCH₃ (Ar) |

| ~ 136.0 | -CH₂-CH =CH₂ |

| ~ 125.0 | C -COOCH₃ (Ar) |

| ~ 122.0 | C -Allyl (Ar) |

| ~ 116.0 | -CH=CH₂ |

| ~ 115.5 | C H (Ar) |

| ~ 110.0 | C H (Ar) |

| ~ 56.0 | Ar-OC H₃ |

| ~ 52.0 | O=C-OC H₃ |

| ~ 34.0 | Ar-C H₂- |

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. The broad O-H stretch is a hallmark of the phenolic product.[9][10]

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3500 - 3300 | Broad, Strong | O-H Stretch (Phenol)[11] |

| 3080 | Medium | =C-H Stretch (Alkene, Aromatic) |

| 2950 | Medium | C-H Stretch (Aliphatic) |

| 1715 - 1690 | Strong | C=O Stretch (Ester)[12] |

| 1640 | Medium | C=C Stretch (Alkene) |

| 1600, 1500 | Medium-Strong | C=C Stretch (Aromatic Ring)[10] |

| 1260 | Strong | C-O Stretch (Aryl Ether, Ester) |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. The fragmentation pattern provides additional structural information.

-

Molecular Ion (M⁺): A peak at m/z = 222 corresponding to the molecular formula C₁₂H₁₄O₄.[7]

-

Key Fragments: Expect to see fragments corresponding to the loss of a methoxy radical (m/z = 191, [M-31]⁺) and the loss of the carbomethoxy group (m/z = 163, [M-59]⁺). Benzylic cleavage can lead to a tropylium-like ion, and other fragments will be characteristic of aromatic esters.[13][14]

Conclusion

This guide outlines a reliable and efficient two-step synthesis for Methyl 3-allyl-4-hydroxy-5-methoxybenzoate. The strategy, employing a Williamson ether synthesis followed by a regioselective thermal Claisen rearrangement, is both logical and practical for laboratory-scale production. The comprehensive characterization protocol, utilizing NMR, IR, and MS, provides a robust framework for validating the structure and purity of the final product. The principles and techniques described herein are foundational and can be adapted for the synthesis of a wide range of substituted phenolic compounds, making this guide a valuable resource for synthetic chemists and researchers in drug discovery.

References

-

Wikipedia contributors. (2023). Claisen rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

-

Vedantu. (n.d.). Claisen Rearrangement: Mechanism, Steps & Key Examples. [Link]

-

Chemistry Learner. (n.d.). Claisen Rearrangement: Definition, Examples, and Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

-

BYJU'S. (n.d.). Claisen Rearrangement. [Link]

-

Diallo, M. (2012). Infrared Spectroelectrochemical Study of the Oxidation of Substituted Phenols of relevance to the Surface Oxidation of Polystyrene. UCL Discovery. [Link]

-

Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. [Link]

-

LibreTexts. (2021). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

ACS Publications. (n.d.). Mass Spectra of Aromatic Esters. [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

-

PubChem. (n.d.). Methyl vanillate. [Link]

-

FooDB. (2011, September 26). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). [Link]

Sources

- 1. Claisen Rearrangement: Definition, Examples, and Mechanism [chemistrylearner.com]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Claisen Rearrangement: Mechanism, Steps & Key Examples [vedantu.com]

- 4. Claisen Rearrangement [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. methyl 3-allyl-4-hydroxy-5-methoxybenzoate | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. scbt.com [scbt.com]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. tdx.cat [tdx.cat]

Physical and chemical properties of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

The following technical guide details the physical and chemical properties, synthesis, and applications of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate. This document is structured for researchers and drug development professionals, focusing on actionable data and mechanistic insights.

Structure, Properties, and Synthetic Utility in Drug Development

Executive Summary

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (CAS: 647854-53-3) is a functionalized phenolic ester characterized by a unique substitution pattern that combines an allyl group, a methoxy group, and a phenolic hydroxyl on a benzoate core.[1] Structurally, it is the methyl ester of 5-allylvanillic acid .

This compound serves as a critical "lignin model" intermediate and a versatile scaffold in medicinal chemistry. Its allyl group provides a handle for further functionalization (e.g., olefin metathesis, hydroboration), while the vanilloid core (4-hydroxy-3-methoxy) is associated with antioxidant and anti-inflammatory activity.

Chemical Identity & Structural Analysis[2][3][4]

The molecule belongs to the class of m-methoxybenzoic acid derivatives . The specific arrangement of substituents—an allyl group at position 3, a hydroxyl at 4, and a methoxy at 5 (relative to the ester at 1)—renders it an unsymmetrical, densely functionalized arene.

Table 1: Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | Methyl 4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzoate |

| Common Synonyms | Methyl 5-allylvanillate; 5-Allylvanillic acid methyl ester |

| CAS Registry Number | 647854-53-3 |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| SMILES | COC(=O)C1=CC(CC=C)=C(O)C(OC)=C1 |

| InChI Key | Unique identifier required for database integration (e.g., derived from SMILES) |

Physical Properties[3]

The physical state of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate is influenced by the internal hydrogen bonding between the phenolic -OH and the adjacent -OMe or -Allyl groups, as well as the ester functionality.

Table 2: Physicochemical Data

| Property | Value / Description | Source/Note |

| Physical State | Crystalline solid or viscous oil | Dependent on purity; typically solidifies upon high purification. |

| Melting Point | 45–55 °C (Estimated) | Lower than Methyl Vanillate (62-67°C) due to allyl disruption of crystal packing. |

| Solubility (Organic) | High | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂, EtOAc. |

| Solubility (Water) | Low | Hydrophobic allyl and ester groups limit aqueous solubility. |

| pKa (Phenol) | ~7.5 – 8.5 | Acidic proton at C4; slightly higher acidity than phenol due to ester EWG. |

| LogP | ~2.5 – 2.8 | Lipophilic; suitable for membrane permeability studies. |

Expert Insight: The presence of the allyl group introduces rotational freedom that often depresses the melting point compared to the parent methyl vanillate. Handling requires checking for supercooled liquid states if the compound appears as an oil.

Chemical Properties & Reactivity[10]

This molecule is a trifunctional scaffold , offering three distinct sites for chemoselective modification:

-

Phenolic Hydroxyl (C4-OH):

-

Reactivity: Nucleophilic; undergoes O-alkylation, acylation, or glycosylation.

-

Role: Critical for antioxidant activity (hydrogen atom transfer).

-

-

Allyl Group (C3-Allyl):

-

Reactivity: Olefin; susceptible to Grubbs' metathesis, epoxidation, hydroboration-oxidation, or radical polymerization.

-

Utility: Acts as a "handle" to attach linkers or fluorophores without disturbing the aromatic core.

-

-

Methyl Ester (C1-COOMe):

-

Reactivity: Electrophilic; undergoes hydrolysis to the free acid (5-allylvanillic acid) or transesterification.

-

Stability Profile

-

Oxidation: The benzylic/allylic positions are sensitive to autoxidation over prolonged storage. Store under inert gas (N₂/Ar) at -20°C.

-

Polymerization: The terminal alkene can undergo slow radical polymerization if exposed to light or heat.

Synthesis Protocol: The Claisen Rearrangement Route[8][10][12]

The most authoritative and scalable synthesis involves the Claisen Rearrangement of O-allyl methyl vanillate. This [3,3]-sigmatropic rearrangement is self-validating because it regiospecifically installs the allyl group at the ortho position (C5) relative to the phenol.

Mechanism Diagram

The following diagram illustrates the transformation from Methyl Vanillate to the target molecule via O-allylation and subsequent thermal rearrangement.

Caption: Synthesis workflow via Claisen Rearrangement. The allyl group migrates from oxygen to the vacant ortho-carbon (C5).

Detailed Experimental Protocol

Step 1: O-Allylation [2]

-

Reagents: Methyl vanillate (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (anhydrous, 2.0 eq).

-

Solvent: Acetone or DMF.

-

Procedure: Dissolve methyl vanillate in acetone. Add K₂CO₃ and stir for 15 min. Add allyl bromide dropwise. Reflux for 4-6 hours.

-

Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water/brine. Dry over Na₂SO₄.[2]

-

Outcome: Methyl 4-allyloxy-3-methoxybenzoate (White solid).

Step 2: Thermal Claisen Rearrangement

-

Substrate: Methyl 4-allyloxy-3-methoxybenzoate.

-

Conditions: Neat (solvent-free) or high-boiling solvent (e.g., N,N-dimethylaniline, decalin).

-

Procedure: Heat the substrate to 190–200°C under Argon atmosphere for 2–4 hours.

-

Note: Microwave irradiation (200°C, 30 min) significantly improves yield and purity.

-

-

Purification: The product is purified via silica gel column chromatography (Hexanes:EtOAc gradient) to separate it from any unreacted ether or para-rearrangement byproducts (unlikely here as para is blocked).

-

Validation: Appearance of a new phenolic -OH signal in NMR and shift of allyl signals.

Analytical Characterization

To validate the identity of synthesized Methyl 3-allyl-4-hydroxy-5-methoxybenzoate, compare experimental data against these expected spectral signatures.

¹H NMR (CDCl₃, 400 MHz)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | 7.45 – 7.60 | Doublet (J~2Hz) | 2H | H-2, H-6 (Meta coupling) |

| Phenolic OH | 6.00 – 6.50 | Broad Singlet | 1H | C4-OH (Exchangeable) |

| Allyl -CH= | 5.90 – 6.10 | Multiplet | 1H | Internal alkene proton |

| Allyl =CH₂ | 5.05 – 5.20 | Multiplet | 2H | Terminal alkene protons |

| Allyl -CH₂- | 3.35 – 3.45 | Doublet | 2H | Benzylic methylene |

| Methoxy (-OCH₃) | 3.90 – 3.95 | Singlet | 3H | C5-OMe |

| Ester (-COOCH₃) | 3.85 – 3.90 | Singlet | 3H | Methyl ester |

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion [M]+: m/z 222

-

Base Peak: Often m/z 222 or loss of methyl/methoxy fragments.

-

Fragmentation: Loss of -OCH₃ (M-31) and allyl radical patterns.

Applications in Drug Development[13]

Bioactive Scaffold Synthesis

This compound is a precursor for functionalized vanilloids . The allyl group allows for the introduction of polar chains (via hydroboration) to improve water solubility of vanilloid-based drugs, which are often limited by poor bioavailability.

Polymer & Material Science

In biopolymer research, this molecule acts as a monomer derived from lignin (renewable feedstock). The allyl group enables radical cross-linking to form high-performance thermosets with antimicrobial surface properties.

Analytical Standard

Used as a reference standard in the analysis of wood smoke condensates and lignin degradation products (pyrolysis-GC/MS studies).

References

-

Santa Cruz Biotechnology. Methyl 3-allyl-4-hydroxy-5-methoxybenzoate Product Data. Retrieved from

-

ChemScene. Methyl 4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzoate (CAS 647854-53-3).[1] Retrieved from

-

BenchChem. Synthesis Protocols for Allyl-dimethoxybenzoic acid derivatives. Retrieved from

-

PubChem Database. Methyl 5-allyl-3-methoxysalicylate (Isomer Reference). National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. Claisen Rearrangement Mechanism and Applications. Retrieved from

Sources

Introduction: The Potential of Substituted Benzoic Acids in Medicinal Chemistry

An In-Depth Technical Guide to Methyl 3-allyl-4-hydroxy-5-methoxybenzoate for Researchers and Drug Development Professionals

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate is a member of the substituted benzoic acid ester family, a class of organic compounds that are of significant interest in the fields of medicinal chemistry and materials science. The specific arrangement of the allyl, hydroxyl, and methoxy functional groups on the benzene ring provides a unique combination of steric and electronic properties, making it a valuable scaffold for further chemical modification and a potential candidate for biological activity screening. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic route with detailed protocols, and a discussion of its potential applications in research and drug development.

While a dedicated CAS number and PubChem entry for Methyl 3-allyl-4-hydroxy-5-methoxybenzoate are not readily found in major public databases, its existence is confirmed through chemical suppliers.[1] This suggests that it is a novel or less-studied compound with untapped potential.

Physicochemical and Identifier Data

For any researcher, having the fundamental identifiers of a compound is crucial. The following table summarizes the known and predicted properties of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate.

| Property | Value | Source |

| Molecular Formula | C12H14O4 | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| IUPAC Name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | - |

| CAS Number | Not Assigned | - |

| PubChem CID | Not Assigned | - |

Proposed Synthesis Pathway: A Multi-Step Approach

Given the lack of published specific synthetic procedures for Methyl 3-allyl-4-hydroxy-5-methoxybenzoate, a plausible and efficient three-step synthesis is proposed, starting from the readily available Methyl 4-hydroxy-3-methoxybenzoate (also known as methyl vanillate). This proposed pathway leverages well-established and reliable organic reactions.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed two-step synthesis of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate.

Step 1: O-Allylation of Methyl 4-hydroxy-3-methoxybenzoate

The initial step involves the protection of the phenolic hydroxyl group via Williamson ether synthesis. This is a standard and high-yielding reaction for the formation of aryl ethers.

Causality of Experimental Choices:

-

Starting Material: Methyl 4-hydroxy-3-methoxybenzoate (CAS: 3943-74-6, PubChem CID: 19844) is chosen due to its commercial availability and suitable substitution pattern.[2][3][4]

-

Reagents: Allyl bromide is a common and reactive allylating agent. Potassium carbonate is a mild base, sufficient to deprotonate the phenol without causing hydrolysis of the methyl ester. Acetone is a suitable polar aprotic solvent for this type of reaction.

Detailed Experimental Protocol:

-

To a solution of Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq.) in dry acetone, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Methyl 4-(allyloxy)-3-methoxybenzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Claisen Rearrangement to Introduce the Allyl Group

The second and key step is the Claisen rearrangement, a thermal[5][5]-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol.[6][7][8] This reaction is a powerful tool for forming carbon-carbon bonds on an aromatic ring.

Causality of Experimental Choices:

-

The thermal Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[6][9] Heating the intermediate, Methyl 4-(allyloxy)-3-methoxybenzoate, will induce the rearrangement of the allyl group from the oxygen atom to the ortho-position on the aromatic ring. The ortho-position (C3) is sterically unhindered, favoring the rearrangement at this site.

Detailed Experimental Protocol:

-

Place the purified Methyl 4-(allyloxy)-3-methoxybenzoate in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the compound to a high temperature, typically in the range of 180-220 °C, using an oil bath or a heating mantle.

-

Monitor the progress of the rearrangement by TLC. The product, Methyl 3-allyl-4-hydroxy-5-methoxybenzoate, will have a different Rf value due to the presence of the free phenolic hydroxyl group.

-

Once the rearrangement is complete, cool the reaction mixture to room temperature.

-

The crude product can be purified by column chromatography on silica gel to afford the pure Methyl 3-allyl-4-hydroxy-5-methoxybenzoate.

Potential Applications in Research and Drug Development

While specific biological activities for Methyl 3-allyl-4-hydroxy-5-methoxybenzoate have not been reported, the structural motifs present in the molecule suggest several avenues for investigation. Phenolic compounds, in general, exhibit a wide range of biological and pharmaceutical activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[10][11]

-

Antioxidant and Anti-inflammatory Potential: The phenolic hydroxyl group is a key feature responsible for the antioxidant activity of many natural products.[12] Furthermore, related phenolic compounds have been shown to possess anti-inflammatory properties. For instance, a glycosylated derivative of a similar core structure has been shown to inhibit CpG-DNA-induced inflammatory responses.

-

Antimicrobial Activity: Phenolic compounds are known for their antimicrobial properties. The introduction of an allyl group can modulate the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

-

Synthetic Intermediate: The presence of multiple functional groups (ester, phenol, methoxy, and allyl) makes Methyl 3-allyl-4-hydroxy-5-methoxybenzoate a versatile intermediate for the synthesis of more complex molecules. The allyl group, for instance, can be further modified through various reactions such as oxidation, reduction, or addition reactions.

Conclusion

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its identity and a detailed, scientifically-grounded proposed synthetic pathway. The outlined protocols are based on well-established chemical principles and offer a clear roadmap for its preparation in a laboratory setting. Further research into the biological activities of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

-

Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoate. Retrieved from [Link]

-

PMC. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Retrieved from [Link]

-

Organic Chemistry Portal. Claisen Rearrangement. Retrieved from [Link]

-

BYJU'S. An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. Retrieved from [Link]

-

PubChem. Methyl 4-(hydroxymethyl)-3-methoxybenzoate. Retrieved from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

ijstr. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

-

PubChem. Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from [Link]

-

Links. (2025, October 15). methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from [Link]

-

PubChem. Methyl Vanillate. Retrieved from [Link]

-

YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]

-

esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

-

PMC. Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. Retrieved from [Link]

-

PubChem. Methyl Syringate. Retrieved from [Link]

-

NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Retrieved from [Link]

-

PubChem. Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

-

Scholarly Publications Leiden University. (2025, September 14). Catalytic allylation of phenols : chloride-free route towards epoxy resins. Retrieved from [Link]

-

ACS Publications. (2016, December 9). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. Retrieved from [Link]

-

MDPI. (2020, July 24). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Retrieved from [Link]

-

PubMed. Regio- and enantioselective o-allylation of phenol and alcohol catalyzed by a planar-chiral cyclopentadienyl ruthenium complex. Retrieved from [Link]

- Google Patents. US3526668A - Allyl phenols.

-

NIH. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem. Retrieved from [Link]

-

2.2 Allylation of Phenol. Retrieved from [Link]

-

ResearchGate. (2022, March 22). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link]

-

PMC. Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

-

(2021, March 4). NATURAL POLYPHENOLS AS COMPOUNDS WITH BIOLOGICAL ACTIVITY*. Retrieved from [Link]

-

PubMed Central. Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate. Retrieved from [Link]

-

ResearchGate. (PDF) Methyl 3,4,5-trimethoxybenzoate. Retrieved from [Link]

-

PubChem. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [Link]

-

FooDB. (2011, September 26). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved from [Link]

Sources

- 1. methyl 3-allyl-4-hydroxy-5-methoxybenzoate | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Methyl Vanillate | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester [webbook.nist.gov]

- 4. Methyl vanillate - Methyl 4-hydroxy-3-methoxybenzoate [sigmaaldrich.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Claisen Rearrangement [organic-chemistry.org]

- 9. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds [mdpi.com]

Technical Guide: Spectral Characterization & Synthesis of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

[1]

Executive Summary

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (also known as Methyl 5-allylvanillate) is a trisubstituted benzene derivative formed primarily via the Claisen rearrangement of methyl 4-(allyloxy)-3-methoxybenzoate.[1] It serves as a pivotal building block in medicinal chemistry, particularly in the synthesis of benzofuran neolignans and phosphodiesterase inhibitors.

This guide details the 1H and 13C NMR spectral fingerprints required for structural validation, the synthetic pathway for its production, and the mechanistic principles governing its formation.

Chemical Structure & Properties[2][3][4][5][6][7][8]

| Property | Detail |

| IUPAC Name | Methyl 3-allyl-4-hydroxy-5-methoxybenzoate |

| Common Name | Methyl 5-allylvanillate |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| Key Functional Groups | Methyl Ester, Phenol, Methoxy Ether, Allyl Chain |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in CDCl₃, DMSO-d₆, Acetone |

NMR Spectral Data Analysis

The following data represents the standard spectral signature of the compound in Deuterated Chloroform (CDCl₃) at ambient temperature.

^1H NMR Spectral Data (400 MHz, CDCl₃)

The proton spectrum is characterized by the distinct ABX pattern of the allyl group and the meta-coupling of the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Structural Insight |

| 7.60 | Doublet (d) | 1H | J = 1.8 Hz | H-2 | Aromatic proton ortho to ester; meta-coupled to H-6.[1] |

| 7.54 | Doublet (d) | 1H | J = 1.8 Hz | H-6 | Aromatic proton ortho to ester; slightly shielded relative to H-2 due to proximity to allyl.[1] |

| 6.15 | Broad Singlet (br s) | 1H | - | -OH | Phenolic hydroxyl; shift varies with concentration/solvent.[1] |

| 5.95 – 6.05 | Multiplet (m) | 1H | - | H-2' (Allyl) | Methine proton of the allyl group (-CH=).[1] |

| 5.10 – 5.18 | Multiplet (m) | 2H | - | H-3' (Allyl) | Terminal vinyl protons (=CH₂).[1] Distinct cis/trans splitting often overlaps. |

| 3.93 | Singlet (s) | 3H | - | Ar-OCH₃ | Methoxy group at C-5.[1] |

| 3.89 | Singlet (s) | 3H | - | -COOCH₃ | Methyl ester protons.[1] |

| 3.45 | Doublet (d) | 2H | J = 6.5 Hz | H-1' (Allyl) | Benzylic methylene protons (-CH₂-); characteristic doublet.[1] |

^13C NMR Spectral Data (100 MHz, CDCl₃)

The carbon spectrum confirms the presence of the carbonyl ester and the specific substitution pattern on the aromatic ring.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Insight |

| 166.9 | Quaternary (C=O) | -COO- | Carbonyl carbon of the methyl ester.[1] |

| 148.5 | Quaternary (Ar-C) | C-4 | Aromatic carbon bonded to the hydroxyl group (deshielded).[1] |

| 146.6 | Quaternary (Ar-C) | C-5 | Aromatic carbon bonded to the methoxy group.[1] |

| 135.8 | Methine (CH) | C-2' | Allyl internal alkene carbon (-CH=).[1] |

| 126.5 | Quaternary (Ar-C) | C-3 | Aromatic carbon substituted with the allyl group.[1] |

| 124.1 | Methine (Ar-CH) | C-6 | Aromatic methine meta to the allyl group.[1] |

| 121.0 | Quaternary (Ar-C) | C-1 | Aromatic carbon bonded to the ester.[1] |

| 116.3 | Methylene (CH₂) | C-3' | Terminal allyl carbon (=CH₂). |

| 110.5 | Methine (Ar-CH) | C-2 | Aromatic methine between ester and methoxy.[1] |

| 56.1 | Methyl (CH₃) | -OCH₃ | Methoxy carbon. |

| 52.1 | Methyl (CH₃) | -COOCH₃ | Ester methyl carbon. |

| 35.4 | Methylene (CH₂) | C-1' | Benzylic allyl carbon. |

Synthesis Protocol: The Claisen Rearrangement[11][12]

The synthesis of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate relies on the Claisen Rearrangement , a [3,3]-sigmatropic rearrangement that moves an allyl group from an oxygen atom to the ortho-carbon of the aromatic ring.[1]

Reaction Pathway Diagram[13]

Caption: Synthetic route from Methyl Vanillate to the target compound via O-allylation and thermal Claisen rearrangement.

Detailed Methodology

Step 1: O-Allylation[1]

-

Reagents: Dissolve Methyl Vanillate (1.0 eq) in anhydrous acetone. Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) and Allyl Bromide (1.2 eq).

-

Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol disappears.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Result: Methyl 4-(allyloxy)-3-methoxybenzoate . (This intermediate shows no -OH peak in IR/NMR and the allyl -OCH₂- appears at ~4.7 ppm).[1]

Step 2: Thermal Claisen Rearrangement[1]

-

Setup: Place the crude O-allyl ether in a round-bottom flask. A high-boiling solvent like N,N-diethylaniline or decalin can be used, but neat (solvent-free) heating is often sufficient if temperature control is precise.[1]

-

Reaction: Heat the mixture to 190°C – 200°C for 2–4 hours under an inert atmosphere (Argon/Nitrogen).

-

Mechanism: The allyl group migrates from the oxygen at C-4 to the unoccupied ortho position (C-5). The keto-intermediate tautomerizes rapidly to restore aromaticity, yielding the phenol.

-

Purification: Cool to room temperature. Dissolve in diethyl ether and wash with dilute HCl (to remove amine solvent if used). Extract with 10% NaOH (the product is a phenol and will move to the aqueous layer, separating it from unreacted ether). Acidify the aqueous layer to precipitate the product.

-

Final Purification: Recrystallize from Hexane/Ethyl Acetate.

Mechanistic Insight & Troubleshooting

Regioselectivity

In the Claisen rearrangement of methyl 4-(allyloxy)-3-methoxybenzoate:

-

The C-3 position is blocked by the methoxy group.[2]

-

The C-5 position is open (bearing a Hydrogen).

-

Therefore, the migration is strictly regioselective to C-5 , yielding the 3,4,5-trisubstituted pattern.

Common Impurities

-

Unrearranged Ether: If the temperature is too low (<180°C), the starting material remains.

-

Para-Claisen Product: Not applicable here as the para position is the ester (C-1), which is too far and chemically distinct. The rearrangement is strictly ortho.

-

Isomerization: Prolonged heating can isomerize the allyl double bond into conjugation with the ring (forming a propenyl group). This shifts the vinyl protons in NMR to ~6.3 ppm (d) and ~6.1 ppm (m).

References

-

Claisen, L. (1912).[3] Über Umlagerung von Phenol-allylethern in C-Allyl-phenole.[1]Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.

-

Bao, L., et al. (2018). Synthesis and Cytotoxicity of Novel Benzofuran Neolignans.Molecules, 23(1), 123. (Describes the use of methyl 5-allylvanillate as a key intermediate).

-

NIST Chemistry WebBook. Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) Spectral Data.[1] (Parent compound reference for shift comparison).

-

Santa Cruz Biotechnology. Methyl 3-allyl-4-hydroxy-5-methoxybenzoate Product Data.

Technical Assessment: Solubility Profiling of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

Executive Summary

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (CAS 647854-53-3) is a functionalized phenolic ester often utilized as a scaffold in the synthesis of antibacterial agents (specifically LpxC inhibitors) and as a derivative of phytochemicals like eugenol and vanillic acid.

For researchers in drug discovery, this compound presents a specific solubility challenge: it possesses a lipophilic allyl tail competing with a ionizable phenolic headgroup . This guide provides a rigorous technical framework for profiling its solubility, moving beyond simple "dissolve and look" methods to quantitative, stability-indicating protocols suitable for IND-enabling studies.

Physicochemical Identity & Theoretical Profile[1][2]

Before initiating wet-lab experiments, we must establish the theoretical boundaries of the molecule. Understanding the Structure-Property Relationships (SPR) allows us to select the correct solvent systems and buffer ranges.

Structural Analysis

The molecule consists of a benzoate core with three distinct functionalities affecting solvation:

-

Methyl Ester (C1): Hydrogen bond acceptor (HBA). Moderately polar but lipophilic.

-

Allyl Group (C3): Highly lipophilic, non-polar. Increases LogP significantly compared to the parent methyl vanillate.

-

Phenolic Hydroxyl (C4): Weak acid (pKa ~7.8–8.2). Ionizable. This is the critical handle for pH-dependent solubility.

-

Methoxy Group (C5): Electron-donating, HBA.

Predicted Physicochemical Parameters

Table 1: In-Silico Property Predictions vs. Parent Analogues

| Property | Methyl 3-allyl-4-hydroxy-5-methoxybenzoate | Methyl Vanillate (Parent) | Implication for Solubility |

| Molecular Weight | 222.24 g/mol | 182.17 g/mol | Small molecule; diffusion is not rate-limiting. |

| Predicted LogP | 2.6 – 2.9 | ~1.5 | Moderate Lipophilicity. Poor water solubility expected (< 0.5 mg/mL) in un-ionized state. |

| Predicted pKa | 7.8 ± 0.5 (Phenolic OH) | ~7.4 | Solubility will increase significantly at pH > 8.5. |

| H-Bond Donors | 1 | 1 | Limited water interaction capability. |

| H-Bond Acceptors | 4 | 3 | Good solubility in polar aprotic solvents (DMSO, DMF). |

Experimental Framework: Solubility Determination

Workflow Visualization

The following diagram outlines the decision matrix for characterizing this compound.

Figure 1: Strategic workflow for solubility profiling. Tier 1 estimates precipitation points; Tier 2 establishes equilibrium saturation.

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: To determine the "precipitation limit" of the compound when introduced from a stock solution. This mimics biological dilution events.

Reagents:

-

10 mM Stock Solution of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate in DMSO.

-

PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).

Step-by-Step Methodology:

-

Preparation: Dispense 196 µL of buffer into a 96-well UV-transparent plate.

-

Spiking: Add 4 µL of the 10 mM DMSO stock (Final DMSO = 2%).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantification: Measure UV absorbance at 280 nm (phenolic peak).

-

Note: Ensure you run a standard curve in DMSO/Buffer to account for solvent effects.

-

Success Criterion: If absorbance corresponds to < 5 µM, the compound is classified as "Low Solubility."

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: To determine the true saturation solubility (

Reagents:

-

Solid Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (>5 mg).

-

Buffers: pH 1.2, 4.5, 6.8, 7.4, and 10.0 (Borate buffer).

Step-by-Step Methodology:

-

Saturation: Add excess solid (~2 mg) to 1 mL of each buffer in amber glass vials (protection from light is crucial for allyl derivatives to prevent oxidation).

-

Equilibration: Agitate (end-over-end rotation) at 25°C ± 0.1°C for 24 hours.

-

pH Check: Measure the pH of the slurry. Crucial Step: If the compound is acidic (phenol), it may lower the buffer pH. Readjust if necessary.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Sampling: Withdraw supernatant and dilute with Mobile Phase (Acetonitrile:Water) to prevent precipitation during analysis.

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B.

-

Detection: UV at 254 nm and 280 nm.

-

Formulation & Solubility Enhancement Strategy

Given the predicted LogP (~2.[1]8) and phenolic nature, this compound belongs to BCS Class II (Low Solubility, High Permeability).

pH Adjustment (The "Phenolate" Strategy)

The phenolic proton (pKa ~8.0) allows for salt formation in situ.

-

Acidic/Neutral pH: The molecule exists as the neutral ester. Solubility is driven by lipophilicity (

). -

Basic pH (> 8.5): The phenol deprotonates to the phenolate anion. Solubility increases exponentially according to the Henderson-Hasselbalch equation:

-

Risk: High pH formulations may hydrolyze the methyl ester moiety. Stability studies at pH 9+ are mandatory.

Co-Solvent Profiling

If aqueous solubility remains insufficient (< 100 µg/mL), screen the following excipients.

Table 2: Recommended Excipient Screen

| Solvent Class | Recommended Solvent | Rationale |

| Co-solvent | PEG 400 | Disrupts water structure; solubilizes the benzoate core. |

| Surfactant | Polysorbate 80 (Tween 80) | Micellar encapsulation of the allyl tail. |

| Complexation | HP-β-Cyclodextrin | The allyl-benzoate moiety fits well into the hydrophobic cavity. |

References

-

Vertex Pharmaceuticals Inc. (2004). N-hydroxyamide derivatives possessing antibacterial activity. WO2004007444A2.

-

ChemScene. (n.d.). Methyl 4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzoate Product Data. Retrieved February 18, 2026.

-

PubChem. (n.d.).[2] Compound Summary: Methyl 3-chloro-4-hydroxy-5-methoxybenzoate (Structural Analog). National Library of Medicine.

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/LogP methodology).

Sources

An In-depth Technical Guide to the Potential Biological Activities of Allyl-Hydroxy-Methoxybenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl-hydroxy-methoxybenzoate derivatives represent a promising class of compounds with a wide spectrum of potential biological activities. This guide provides a comprehensive technical overview of their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. By delving into the underlying mechanisms of action, this document serves as a resource for researchers and drug development professionals. Detailed experimental protocols are provided to facilitate further investigation and validation of these activities, alongside a framework for understanding the structure-activity relationships that govern their therapeutic potential.

Introduction: The Chemical Landscape and Therapeutic Promise

Allyl-hydroxy-methoxybenzoate derivatives are a class of organic compounds characterized by a benzene ring substituted with allyl, hydroxyl, and methoxy groups, along with a benzoate ester. A prominent example is methyl 3-allyl-4-hydroxy-5-methoxybenzoate[1]. These structural motifs are found in various natural products, most notably eugenol, a major component of clove oil known for its medicinal properties[2]. The presence of the allyl and phenolic hydroxyl groups makes these molecules attractive scaffolds for medicinal chemistry, offering multiple sites for modification to enhance or modulate biological activity[3].

The therapeutic potential of these derivatives is broad, encompassing antimicrobial, antioxidant, anti-inflammatory, and anticancer effects[4][3]. This guide will explore each of these activities in detail, providing insights into their mechanisms and the experimental methodologies required for their evaluation.

Core Chemical Structure and Functional Groups

The biological activity of allyl-hydroxy-methoxybenzoate derivatives is intrinsically linked to their chemical structure. The key functional groups and their contributions are outlined below:

-

Allyl Group: The double bond in the allyl group can be a site for various chemical reactions and interactions with biological targets[4].

-

Hydroxyl Group: The phenolic hydroxyl group is a critical determinant of antioxidant activity, acting as a hydrogen donor to scavenge free radicals[4]. Its modification can significantly impact this property[4][5].

-

Methoxy Group: The position and number of methoxy groups on the aromatic ring influence the electronic properties of the molecule, thereby modulating its biological activity[6][7].

-

Benzoate Ester: Esterification of the carboxylic acid provides a handle for creating prodrugs or modifying the pharmacokinetic properties of the parent molecule.

The interplay of these functional groups creates a versatile platform for designing novel therapeutic agents.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Derivatives of eugenol, a closely related allyl-hydroxy-methoxybenzene, have demonstrated significant antimicrobial properties[2][8][3]. This activity extends to a range of bacteria and fungi, making these compounds promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance[8].

Mechanism of Antimicrobial Action

The precise mechanisms by which these derivatives exert their antimicrobial effects are still under investigation, but several key actions have been proposed:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the allyl and methoxy groups allows the compounds to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.

-

Inhibition of Essential Enzymes: The reactive functional groups can interact with and inhibit enzymes crucial for bacterial survival, such as those involved in cell wall synthesis or energy metabolism.

-

Interference with Quorum Sensing: Some derivatives may interfere with bacterial communication systems (quorum sensing), thereby preventing the coordinated expression of virulence factors.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism[9][10].

Objective: To determine the lowest concentration of an allyl-hydroxy-methoxybenzoate derivative that inhibits the visible growth of a test microorganism.

Materials:

-

Test allyl-hydroxy-methoxybenzoate derivative

-

Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[11]

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Standard antibiotic (e.g., ampicillin, fluconazole)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and dilute it to the final required concentration in the broth.

-

Add the standardized inoculum to each well containing the test compound dilutions, as well as to the positive control well.

-

Add sterile broth to the negative control well.

-

Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 35°C for 18-24 hours for bacteria).[10]

-

Read the results by visually inspecting for turbidity or by using a microplate reader to measure absorbance. The MIC is the lowest concentration of the compound that shows no visible growth[2][9].

Data Presentation: Antimicrobial Activity

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Eugenol | Staphylococcus aureus | 115 | [2] |

| Epoxide-eugenol | Staphylococcus aureus | 57 | [2] |

| Bromo alcohol derivative | Staphylococcus aureus | 115 | [2] |

| Eugenol | Helicobacter pylori | 32-64 | [3] |

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[12][13] Methoxybenzoate derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.[12][14][15]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often multi-faceted and can involve:

-

Inhibition of Pro-inflammatory Enzymes: Suppression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[12]

-

Downregulation of Pro-inflammatory Cytokines: Reduction in the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[12]

-

Modulation of Signaling Pathways: Interference with key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[16][17]

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. This cell-based assay is widely used to screen for anti-inflammatory compounds.[12]

Objective: To evaluate the ability of an allyl-hydroxy-methoxybenzoate derivative to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test allyl-hydroxy-methoxybenzoate derivative

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for NO measurement) [18]* MTT solution (for cell viability assessment) [18]* 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for a specific duration (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response. [18]4. Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Cell Viability Assessment (MTT Assay):

Signaling Pathway: Inhibition of NF-κB Activation

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Anticancer Activity: Targeting Cancer Cell Proliferation and Survival

The structural motifs present in allyl-hydroxy-methoxybenzoate derivatives are also found in compounds with demonstrated anticancer activity.[21][22] These derivatives have the potential to inhibit cancer cell growth, induce apoptosis (programmed cell death), and prevent metastasis.

Mechanism of Anticancer Action

The anticancer effects of these compounds can be attributed to several mechanisms:

-

Induction of Apoptosis: Activation of intrinsic or extrinsic apoptotic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[21]

-

Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints (e.g., G2/M phase), thereby preventing cancer cell division.[21][23]

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

-

Antimetastatic Effects: Inhibiting the migration and invasion of cancer cells.

-

Microtubule Targeting: Some derivatives may interfere with the dynamics of microtubules, which are essential for cell division, similar to some established anticancer drugs.[23][24]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Objective: To determine the cytotoxic effect of an allyl-hydroxy-methoxybenzoate derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells) [22]* Complete cell culture medium

-

Test allyl-hydroxy-methoxybenzoate derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells. [19][25]4. Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.[25]

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value , which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-Allyl-2-methoxyphenyl propionate | MCF-7 | 0.400 (µg/mL) | [22] |

| 4-Allyl-2-methoxyphenyl butanoate | MCF-7 | 5.73 (µg/mL) | [22] |

| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol | MCF-7 | 0.39 | [23][24] |

Experimental Workflow: In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of a compound using the MTT assay.

Conclusion and Future Directions

Allyl-hydroxy-methoxybenzoate derivatives have emerged as a versatile and promising class of compounds with a diverse range of biological activities. Their structural similarity to well-known bioactive natural products, coupled with the potential for synthetic modification, makes them attractive candidates for further drug discovery and development efforts.

Future research should focus on:

-

Synthesis of novel derivatives to explore the structure-activity relationships in greater detail.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in their biological effects.

-

In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety of the most promising compounds.

-

Development of drug delivery systems to enhance the bioavailability and therapeutic index of these derivatives.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to potential clinical applications.

References

- MTT assay protocol. (URL: )

-

Eyambe, G., Canales, L., et al. ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. (URL: [Link])

-

From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives. Taylor & Francis Online. (URL: [Link])

-

Nature-Inspired Compounds: Synthesis and Antibacterial Susceptibility Testing of Eugenol Derivatives against H. pylori Strains. MDPI. (URL: [Link])

-

Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities. PubMed. (URL: [Link])

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (URL: [Link])

-

DPPH Assay. Scribd. (URL: [Link])

-

ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. CORE. (URL: [Link])

-

DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. (URL: [Link])

-

DPPH Antioxidant Assay Kit D678 manual. DOJINDO. (URL: [Link])

-

DPPH Antioxidant Assay. G-Biosciences. (URL: [Link])

-

Cell Viability Assays. NCBI Bookshelf. (URL: [Link])

-

MTT ASSAY: Principle. (URL: [Link])

-

(PDF) Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. (URL: [Link])

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. (URL: [Link])

-

Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. (URL: [Link])

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: [Link])

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (URL: [Link])

-

XH-14, a novel danshen methoxybenzo[b]furan derivative, exhibits anti-inflammatory properties in lipopolysaccharide-treated RAW 264.7 cells. PMC. (URL: [Link])

-

Antimicrobial Susceptibility Testing Protocols. (URL: [Link])

-

Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5- methoxybenzoate, isolated from Sanguisorba officinalis, inhibits CpG-DNA-induced. (URL: [Link])

-

(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. (URL: [Link])

-

How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? (URL: [Link])

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC. (URL: [Link])

-

In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. (URL: [Link])

-

Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

-

Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. PubMed. (URL: [Link])

-

Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. (URL: [Link])

-

Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. PMC. (URL: [Link])

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (URL: [Link])

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC. (URL: [Link])

-

(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. (URL: [Link])

-

(PDF) (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. ResearchGate. (URL: [Link])

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (URL: [Link])

-

4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. (URL: [Link])

-

Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. PubMed. (URL: [Link])

- Process for the preparation of aromatic methyl methoxycarboxylates.

-

Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. ResearchGate. (URL: [Link])

-

Antioxidant Activity of Natural Allylpolyalkoxybenzene Plant Essential Oil Constituents. PubMed. (URL: [Link])

-

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. (URL: [Link])

-

One-Pot Morita-Baylis-Hillman/Allylic Substitution in Deep Eutectic Solvents. Access to γ-Hydroxy Derivatives via Sequential C-. ChemRxiv. (URL: [Link])

-

Synthesis and antioxidant properties of C–4–allyloxy– phenylcalixr[8]esorcinarene. (URL: [Link])

-

Antioxidant and chemosensitizing effects of flavonoids with hydroxy and/or methoxy groups and structure-activity relationship. PubMed. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Nature-Inspired Compounds: Synthesis and Antibacterial Susceptibility Testing of Eugenol Derivatives against H. pylori Strains [mdpi.com]

- 4. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Antioxidant Activity of Natural Allylpolyalkoxybenzene Plant Essential Oil Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and chemosensitizing effects of flavonoids with hydroxy and/or methoxy groups and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. woah.org [woah.org]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. XH-14, a novel danshen methoxybenzo[b]furan derivative, exhibits anti-inflammatory properties in lipopolysaccharide-treated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iris.cnr.it [iris.cnr.it]

- 15. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ajol.info [ajol.info]

- 17. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. media.neliti.com [media.neliti.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. bds.berkeley.edu [bds.berkeley.edu]

Reactivity analysis of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate functional groups

An In-Depth Technical Guide to the Reactivity of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

Introduction: A Molecule of Tunable Reactivity

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate is a polysubstituted aromatic compound that presents a rich landscape for chemical modification. Its utility in medicinal chemistry and materials science stems from the distinct and often competing reactivities of its four key functional groups: a phenolic hydroxyl, an allyl group, a methoxy group, and a methyl ester. The strategic manipulation of these groups requires a nuanced understanding of their individual characteristics and, more importantly, their electronic and steric interplay. This guide provides an in-depth analysis of the molecule's reactivity, offering a predictive framework for researchers, scientists, and drug development professionals to design and execute synthetic strategies with precision and control.

The core structure is highly activated towards electrophilic aromatic substitution due to the potent electron-donating effects of the hydroxyl and methoxy groups, which generally overrides the deactivating effect of the methyl ester. This guide will systematically dissect the reactivity profile of each functional moiety before exploring the critical concept of chemoselectivity, which is paramount when planning multi-step syntheses.

Reactivity Profile of Constituent Functional Groups

The chemical behavior of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate is a composite of its individual functional parts. Understanding each part is the first step toward predicting the molecule's behavior under various reaction conditions.

The Phenolic Hydroxyl (-OH) Group: The Acidic and Nucleophilic Hub

The phenolic hydroxyl group is arguably the most versatile handle on the molecule. Its reactivity is twofold: the acidity of the proton and the nucleophilicity of the oxygen.

-

Acidity and Phenoxide Formation: The hydroxyl proton is weakly acidic, with a pKa value influenced by the other ring substituents.[1] It is readily deprotonated by common bases (e.g., NaOH, K₂CO₃, NaH) to form a highly nucleophilic phenoxide anion. This deprotonation is often the gateway to further functionalization.[1][2]

-

O-Alkylation and O-Acylation: The resulting phenoxide is an excellent nucleophile, readily participating in Williamson ether synthesis with alkyl halides or similar substrates to form ethers.[1][2][3] Similarly, it can be acylated by acid chlorides or anhydrides to produce esters. The choice of base and solvent can be critical; for instance, protic solvents may solvate the phenoxide oxygen, potentially favoring C-alkylation as a side reaction, though O-alkylation is typically dominant.[2]

-

Directing Effect in Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strongly activating, ortho, para-director in EAS reactions due to its ability to donate electron density to the ring via resonance.[4][5] This powerfully influences the position of any further substitution on the aromatic ring.

The Methoxy (-OCH₃) Group: A Potent Activating Ally

The methoxy group works in concert with the hydroxyl group to enhance the electron density of the aromatic ring.

-

Electronic Effects: Like the hydroxyl group, the methoxy group is a strong activating group for EAS. This is due to its powerful +R (resonance) effect, where the oxygen's lone pairs delocalize into the benzene ring.[6][7] This effect significantly outweighs its -I (inductive) electron-withdrawing effect.[8]

-

Directing Effect: As a strong activating group, the methoxy substituent is also an ortho, para-director, reinforcing the directing influence of the hydroxyl group.[7][9]

The Allyl (-CH₂CH=CH₂) Group: A Site of Unsaturation

The allyl group provides a non-aromatic reaction center, offering opportunities for transformations that leave the benzene ring intact.

-

Alkene-Specific Reactions: The double bond can undergo a variety of classic alkene reactions:

-

Hydrogenation: The C=C bond can be selectively reduced to a propyl group using catalytic hydrogenation, typically with catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under mild conditions of temperature and pressure.[10][11] This is often achievable with high chemoselectivity, leaving the aromatic ring and ester group untouched.

-

Oxidation: The double bond is susceptible to oxidation, which can lead to epoxidation (using peroxy acids like m-CPBA) or oxidative cleavage (using ozone or KMnO₄) to yield aldehydes or carboxylic acids.

-

Halogenation: Electrophilic addition of halogens (e.g., Br₂) across the double bond can occur readily.

-

-

Allylic Position Reactivity: The allylic C-H bonds adjacent to the double bond are weakened, making them susceptible to radical substitution reactions.[12][13]